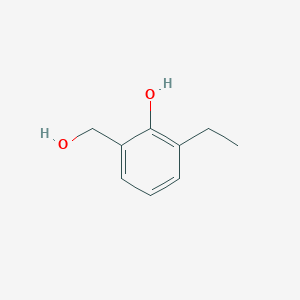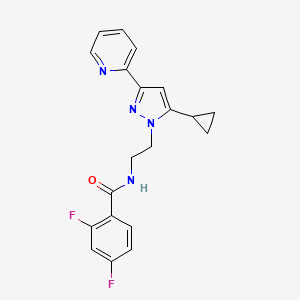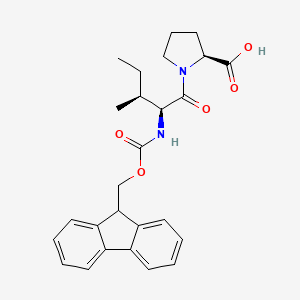
Fmoc-Ile-Pro-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Ile-Pro-OH, also known as (2S)-1-((2S,3S)-2-((9H-fluoren-9-ylmethoxy)carbonyl)amino)-3-methylpentanoyl)-2-pyrrolidinecarboxylic acid, is a compound used in peptide synthesis. It is a derivative of isoleucine and proline, protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
The primary target of Fmoc-Ile-Pro-OH is the amine group of amino acids . The fluorenylmethoxycarbonyl (Fmoc) group in this compound is used as a protecting group for amines during peptide synthesis . This protection is crucial to prevent unwanted side reactions during the synthesis process .
Mode of Action
This compound interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protective group for the amine . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathways involved in the formation of peptide bonds . The Fmoc group allows for the selective protection and deprotection of amino groups, enabling the stepwise assembly of peptide chains . This process is integral to solid-phase peptide synthesis (SPPS), a common method for producing peptides .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its role as a reagent in peptide synthesis rather than as a bioactive compound itselfIt’s worth noting that the fmoc group is stable under acidic conditions and can be selectively removed under basic conditions , which can influence its behavior in different physiological environments.
Result of Action
The primary molecular effect of this compound’s action is the protection of the amine group during peptide synthesis . This allows for the controlled formation of peptide bonds without unwanted side reactions . On a cellular level, the use of this compound enables the synthesis of complex peptides, which can have various biological effects depending on their specific sequences.
Action Environment
The action of this compound is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions and can be removed under basic conditions . Therefore, the pH can significantly influence the efficacy of this compound in protecting amines and its stability during peptide synthesis .
Biochemical Analysis
Biochemical Properties
Fmoc-Ile-Pro-OH interacts with various enzymes, proteins, and other biomolecules in the context of biochemical reactions . The Fmoc group serves as a base-labile protecting group, which can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds during the synthesis and deprotection processes .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. The Fmoc group is used as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . Its removal does not disturb the acid-labile linker between the peptide and the resin, making it a crucial component in the synthesis of peptides .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in the formation of peptides. The Fmoc group protects the amine group during the peptide chain assembly. Once the peptide synthesis is complete, the Fmoc group is rapidly removed by a base . This process allows for the precise assembly of peptide chains, contributing to the diversity and complexity of protein structures in biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF), a common deprotection cocktail for Fmoc during SPPS . This indicates that the compound is stable enough for the duration of the peptide synthesis process but can be rapidly deactivated when no longer needed .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role in peptide synthesis. The compound itself is not metabolized in the traditional sense, but rather participates in the chemical reactions involved in the formation of peptide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ile-Pro-OH typically involves the protection of the amino group of isoleucine with the Fmoc group, followed by coupling with proline. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions, such as sodium bicarbonate in dioxane and water or dimethylformamide (DMF) . The coupling reaction with proline is usually carried out using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase synthesis techniques allows for efficient production and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ile-Pro-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using bases like piperidine in DMF.
Coupling Reactions: It can be coupled with other amino acids or peptides using peptide coupling reagents.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for removing the Fmoc group.
Coupling: DCC and HOBt are frequently used for coupling reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid or peptide and the coupled peptide product .
Scientific Research Applications
Fmoc-Ile-Pro-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used in the synthesis of peptides for research and therapeutic purposes.
Drug Development: Peptides synthesized using this compound are used in the development of new drugs.
Biological Studies: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Leu-OH: A similar compound where leucine is used instead of isoleucine.
Fmoc-Val-OH: Another similar compound where valine is used instead of isoleucine.
Uniqueness
Fmoc-Ile-Pro-OH is unique due to the presence of both isoleucine and proline, which provide specific structural and functional properties to the peptides synthesized using this compound .
Properties
IUPAC Name |
(2S)-1-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5/c1-3-16(2)23(24(29)28-14-8-13-22(28)25(30)31)27-26(32)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,16,21-23H,3,8,13-15H2,1-2H3,(H,27,32)(H,30,31)/t16-,22-,23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWNAAGBZTXNOG-GMWOSMDTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
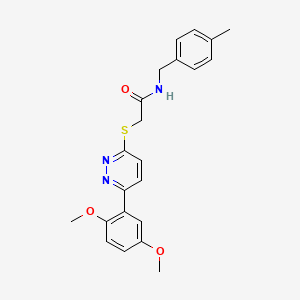
![5-Azaspiro[2.5]octan-7-ol hydrochloride](/img/structure/B2615601.png)
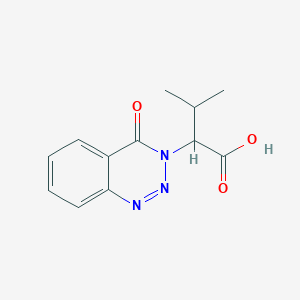
![3-(2-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2615604.png)
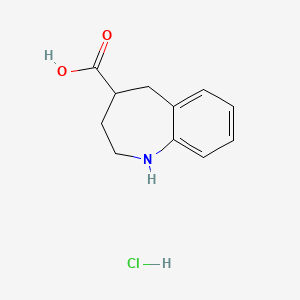
![(2E)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B2615607.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2615609.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2615612.png)
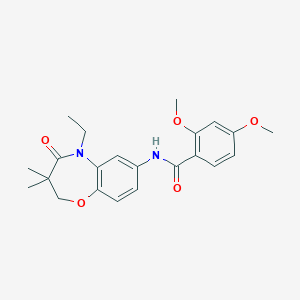
![N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2615617.png)
![N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2615618.png)
